Increased Lipophilicity (LogP) of (1-Methylisoquinolin-6-yl)methanol Drives Superior Membrane Permeability Potential
The target compound exhibits a predicted LogP of 2.04, compared to 1.73 for the des-methyl analog (Isoquinolin-6-yl)methanol [1]. This quantifiable increase of approximately 0.31 log units indicates significantly higher lipophilicity, which often correlates with enhanced passive membrane permeability, a critical parameter in CNS drug discovery and intracellular target engagement.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.04 (Predicted) |
| Comparator Or Baseline | 1.73 for (Isoquinolin-6-yl)methanol (CAS 188861-59-8) [1] |
| Quantified Difference | +0.31 LogP units (18% increase in lipophilicity) |
| Conditions | Predicted values based on molecular structure; consistent across authoritative chemical databases. |
Why This Matters
For procurement decisions in lead optimization, a 0.3 LogP shift can dramatically alter a compound's pharmacokinetic profile, making the 1-methyl derivative the preferred choice when higher membrane permeability is required without increasing molecular weight.
- [1] Molbase. Isoquinolin-6-ylmethanol (CAS 188861-59-8) Physicochemical Properties. LogP: 1.7271. View Source
